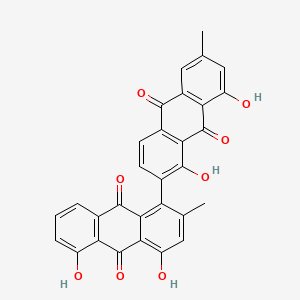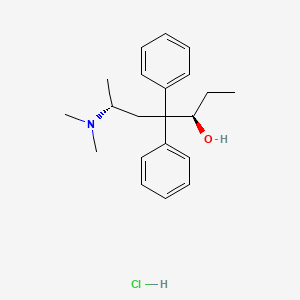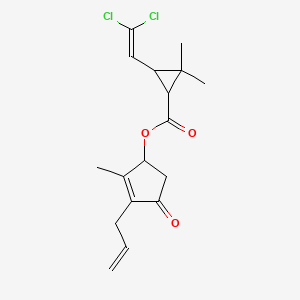
3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate” is a complex organic compound that belongs to the class of cyclopropane carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate” typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the allyl, methyl, and dichlorovinyl groups. Common reagents used in these reactions may include alkyl halides, organometallic reagents, and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they may be tested for their efficacy as drugs or drug precursors.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- 2-Methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
52315-02-3 |
|---|---|
Molecular Formula |
C17H20Cl2O3 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H20Cl2O3/c1-5-6-10-9(2)13(8-12(10)20)22-16(21)15-11(7-14(18)19)17(15,3)4/h5,7,11,13,15H,1,6,8H2,2-4H3 |
InChI Key |
VDDZXUKPLSIHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


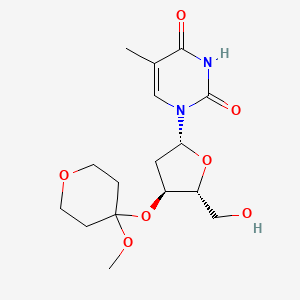
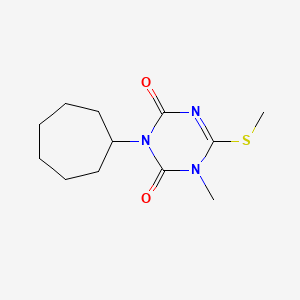

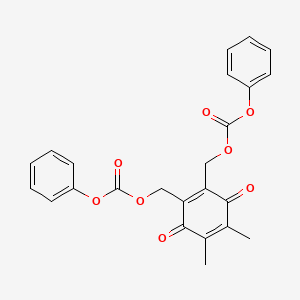
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
methanone](/img/structure/B14656768.png)
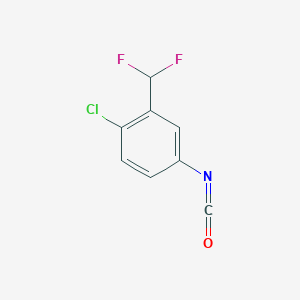
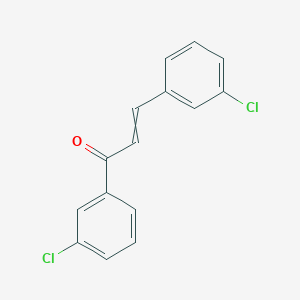
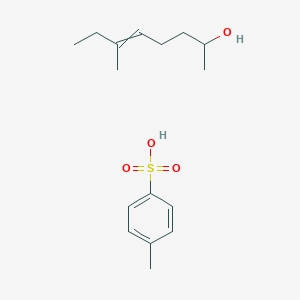
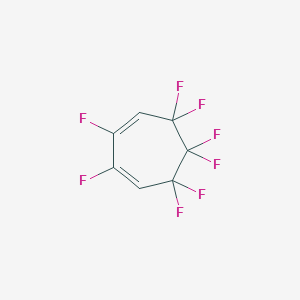
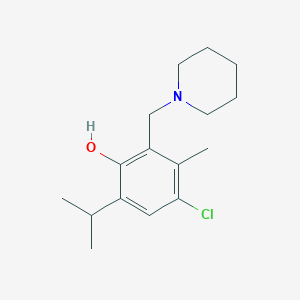
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
